D-Arg[Hyp3, D-Phe7, Leu8]-Bradykinin is a synthetic peptide derived from the naturally occurring peptide bradykinin, which is known for its role in various physiological processes, including vasodilation and regulation of blood pressure. The sequence of D-Arg[Hyp3, D-Phe7, Leu8]-Bradykinin includes modifications that enhance its potency and receptor selectivity, particularly for the bradykinin B2 receptor. The molecular formula for this compound is , with a molecular weight of approximately 1248.46 Da .
The primary biological activity of D-Arg[Hyp3, D-Phe7, Leu8]-Bradykinin is its potent agonistic effect on the bradykinin B2 receptor. This receptor activation leads to various physiological responses, including vasodilation, increased vascular permeability, and modulation of pain pathways. Additionally, it has been shown to influence renal hemodynamics and inflammatory responses in various experimental models . The compound's unique modifications enhance its selectivity and efficacy compared to natural bradykinin.
The synthesis of D-Arg[Hyp3, D-Phe7, Leu8]-Bradykinin typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain while attached to a solid support. Key steps include:
This process allows for high purity and yield of the final product .
D-Arg[Hyp3, D-Phe7, Leu8]-Bradykinin has several applications in biomedical research and therapeutic development:
Studies have demonstrated that D-Arg[Hyp3, D-Phe7, Leu8]-Bradykinin interacts specifically with bradykinin B2 receptors. These interactions can be quantified using radiolabeled ligands in autoradiographic studies or through functional assays measuring changes in intracellular signaling pathways. The compound has been shown to effectively block pressor responses induced by bradykinin when administered alongside receptor antagonists .
D-Arg[Hyp3, D-Phe7, Leu8]-Bradykinin can be compared with several other bradykinin-related peptides:
Compound Name | Structure Modifications | Key Features |
---|---|---|
Icatibant | Thi5 and Oic8 substitutions | Selective B2 receptor antagonist used clinically |
Anatibant | N/A | Another B2 receptor antagonist with therapeutic use |
Des-Arg9-BK | Lacks Arg9 | Active metabolite with lower potency |
Lys-des-Arg9-BK | Lysine substitution | Selective for B1 receptor |
D-Arg[Hyp3, D-Phe7, Leu8]-Bradykinin stands out due to its enhanced binding affinity and specificity for the B2 receptor compared to these compounds. Its unique modifications contribute to its distinct pharmacological profile and potential therapeutic applications in conditions involving bradykinin signaling dysregulation .